molecular formula C15H17LiN4O2 B2786643 Lithium;1-benzyl-3-(1,2,4-triazol-1-yl)piperidine-3-carboxylate CAS No. 2418648-84-5

Lithium;1-benzyl-3-(1,2,4-triazol-1-yl)piperidine-3-carboxylate

Cat. No.: B2786643
CAS No.: 2418648-84-5
M. Wt: 292.27
InChI Key: ZURGRXIZZFTBGT-UHFFFAOYSA-M
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Description

Lithium;1-benzyl-3-(1,2,4-triazol-1-yl)piperidine-3-carboxylate is a compound that combines lithium with a complex organic structureThe presence of the 1,2,4-triazole ring in its structure is particularly significant due to the diverse biological activities associated with triazole derivatives .

Preparation Methods

The synthesis of lithium;1-benzyl-3-(1,2,4-triazol-1-yl)piperidine-3-carboxylate involves several steps. One common synthetic route includes the reaction of 1-benzyl-3-(1,2,4-triazol-1-yl)piperidine-3-carboxylic acid with lithium hydroxide. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired lithium salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Lithium;1-benzyl-3-(1,2,4-triazol-1-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Lithium;1-benzyl-3-(1,2,4-triazol-1-yl)piperidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium;1-benzyl-3-(1,2,4-triazol-1-yl)piperidine-3-carboxylate involves its interaction with biological targets. The triazole ring can inhibit certain enzymes, disrupting bacterial cell wall synthesis and leading to antibacterial effects . The lithium ion may also play a role in modulating biological pathways, contributing to the compound’s overall activity.

Properties

IUPAC Name

lithium;1-benzyl-3-(1,2,4-triazol-1-yl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2.Li/c20-14(21)15(19-12-16-11-17-19)7-4-8-18(10-15)9-13-5-2-1-3-6-13;/h1-3,5-6,11-12H,4,7-10H2,(H,20,21);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURGRXIZZFTBGT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CC(CN(C1)CC2=CC=CC=C2)(C(=O)[O-])N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17LiN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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